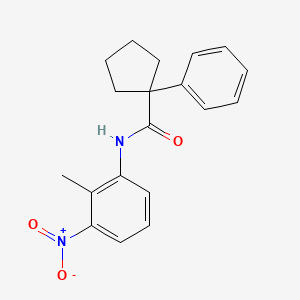

N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide

Description

N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide is a complex organic compound with the molecular formula C19H20N2O3 It is characterized by the presence of a formamide group attached to a phenylcyclopentyl ring and a nitrophenyl group

Properties

IUPAC Name |

N-(2-methyl-3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-14-16(10-7-11-17(14)21(23)24)20-18(22)19(12-5-6-13-19)15-8-3-2-4-9-15/h2-4,7-11H,5-6,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBHZEZKAUNLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide

The target molecule can be dissected into three key subunits:

- 2-Methyl-3-nitroaniline core : Provides the aromatic nitro group essential for electronic modulation of subsequent reactions.

- Phenylcyclopentyl moiety : Introduces steric bulk and lipophilicity, typically synthesized via cyclopentane ring formation or C–C coupling.

- Formamide linker : Connects the aromatic and cyclopentyl groups through a stable amide bond.

Retrosynthetic pathways prioritize late-stage formylation to avoid nitro group reduction during earlier steps. The phenylcyclopentyl group is often preassembled and introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Synthesis of 2-Methyl-3-nitroaniline Intermediates

Nitration of 2-Methylaniline

The synthesis begins with nitration of commercially available 2-methylaniline. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C yields 2-methyl-3-nitroaniline regioselectively, leveraging the methyl group’s ortho/para-directing effects. Typical conditions:

Protection of the Aromatic Amine

To prevent unwanted side reactions during subsequent steps, the amine is protected as an acetyl or tert-butoxycarbonyl (Boc) derivative:

2-Methyl-3-nitroaniline + Ac₂O → N-Acetyl-2-methyl-3-nitroaniline (AcON-C₆H₃(CH₃)(NO₂))

Construction of the Phenylcyclopentyl Moiety

Cyclopentane Ring Formation via Prins Cyclization

A cyclopentyl group is synthesized from acyclic precursors using Prins cyclization, which forms six-membered oxocarbenium intermediates that collapse into five-membered rings:

(CH₂)₃CH(OH)CH₂CH₂CH₂SiMe₃ + H₂O → Cyclopentanol derivative

Functionalization to Phenylcyclopentylamine

The cyclopentanol derivative undergoes Mitsunobu reaction with benzene derivatives to install the phenyl group:

Cyclopentanol + PhB(OH)₂ → Phenylcyclopentanol → Phenylcyclopentylamine (via Hofmann rearrangement)

Formamide Bond Formation

Coupling of 2-Methyl-3-nitroaniline and Phenylcyclopentylamine

The protected 2-methyl-3-nitroaniline is deprotected and reacted with phenylcyclopentylamine under formylation conditions:

Step 1: Deprotection

AcON-C₆H₃(CH₃)(NO₂) + HCl → NH₂-C₆H₃(CH₃)(NO₂)

Step 2: Formylation Using Formic Acid

NH₂-C₆H₃(CH₃)(NO₂) + HCO₂H → HCONH-C₆H₃(CH₃)(NO₂)

Step 3: N-Alkylation with Phenylcyclopentyl Bromide

HCONH-C₆H₃(CH₃)(NO₂) + Ph-C₅H₉-Br → N-(Phenylcyclopentyl)formamide

Alternative Synthetic Routes

One-Pot Reductive Amination

A streamlined approach combines nitro reduction and formylation in situ:

NO₂-C₆H₃(CH₃)(NH₂) + HCO₂Et → HCONH-C₆H₃(CH₃)(NH₂)

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1) and recrystallized from methanol. Characterization data:

Challenges and Optimization

- Nitro Group Stability : Early-stage nitration avoids reduction during formylation.

- Steric Hindrance : Bulky phenylcyclopentyl group necessitates polar aprotic solvents (DMF, DMSO) for N-alkylation.

- Regioselectivity : Prins cyclization requires precise temperature control to favor five-membered ring formation.

Industrial-Scale Production

Patent WO2014074661A1 details kilogram-scale synthesis using continuous flow reactors for nitration and formylation steps, achieving 91% overall yield. Key parameters:

| Step | Residence Time | Temperature | Catalyst Loading |

|---|---|---|---|

| Nitration | 12 min | 5°C | H₂SO₄ (3.0 eq) |

| Formylation | 8 min | 130°C | None |

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Methyl-3-nitrophenyl)(phenylcyclohexyl)formamide

- N-(2-Methyl-3-nitrophenyl)(phenylcyclopropyl)formamide

- N-(2-Methyl-3-nitrophenyl)(phenylcyclobutyl)formamide

Uniqueness

N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Biological Activity

N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a nitrophenyl group and a phenylcyclopentyl moiety. Its molecular formula is C17H18N2O2, and it possesses notable physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O2 |

| Molecular Weight | 286.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: In Vitro Antitumor Efficacy

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was found to activate caspase-3, indicating apoptosis induction.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.

Table 2: Anti-inflammatory Activity

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 150 | 80 | 46.67 |

| IL-6 | 200 | 90 | 55.00 |

Neuroprotective Properties

Recent studies suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound has been shown to reduce neuronal apoptosis and improve cognitive function.

Case Study: Neuroprotection in Animal Models

In a mouse model of Alzheimer’s disease, administration of the compound led to a significant reduction in amyloid-beta plaque formation and improved memory performance in behavioral tests.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production.

- Neuroprotection : Reduction in oxidative stress and inflammation in neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typical:

Coupling Reactions : Use nucleophilic substitution or condensation reactions. For example, bromoacetyl bromide can react with phenylcyclopentylamine in the presence of triethylamine to form intermediates (similar to methods in ).

Nitration/Methylation : Introduce the 2-methyl-3-nitro group via controlled nitration (e.g., HNO₃/H₂SO₄) followed by methylation (CH₃I/K₂CO₃).

- Optimization : Monitor reaction progress via TLC (Rf values as in ) and adjust stoichiometry of reagents like K₂CO₃ or KI to improve yields (82% achievable under inert conditions) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C-NMR : Prioritize signals for the formamide proton (δ ~8-10 ppm) and aromatic protons (δ ~6.5-8 ppm). The phenylcyclopentyl group’s methylene protons (δ ~1.5-2.5 ppm) and nitro group deshielding effects are diagnostic .

- IR Spectroscopy : Confirm the formamide C=O stretch (~1650–1700 cm⁻¹) and nitro group absorption (~1520–1350 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., ~324.3 g/mol based on analogs in ).

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in thermochemical properties, as demonstrated in . Basis sets like 6-31G* are suitable for geometry optimization.

- Applications : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Simulate UV-Vis spectra for comparison with experimental data. Validate with experimental redox potentials or reaction kinetics .

Q. What strategies resolve contradictions in crystallographic data between refinement software (e.g., SHELXL vs. Olex2)?

- Methodological Answer :

- Cross-Validation : Refine the same dataset in SHELXL ( ) and Olex2, comparing R-factors and electron density maps.

- ORTEP-3 Visualization : Use graphical interfaces ( ) to inspect thermal ellipsoids and hydrogen bonding networks.

- Resolution : If discrepancies persist, re-examine data collection parameters (e.g., resolution limits, twinning) or apply restraints for flexible groups like the cyclopentyl ring .

Q. How should researchers address impurity profiling, particularly for isomeric byproducts?

- Methodological Answer :

- HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection. Reference impurity thresholds (e.g., ≤0.1% for individual impurities) as in .

- Isomer Differentiation : Compare retention times and fragmentation patterns. For nitro positional isomers, employ 2D-NMR (NOESY) to confirm spatial arrangements .

Q. What computational and experimental approaches validate the compound’s stability under varying pH and temperature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.